

Azido-PEG5-alcohol: A Core Component in Modern PROTAC Development

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Compound of Interest

Compound Name: Azido-PEG5-alcohol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3][4] It is the linker that plays a pivotal role in the overall efficacy of the PROTAC, profoundly influencing its physicochemical properties and its ability to orchestrate a productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have become fundamental in PROTAC design.[3] **Azido-PEG5-alcohol**, a discrete PEG linker, has emerged as a particularly valuable building block. It offers a precise length, inherent hydrophilicity, and two distinct functional handles—an azide and a hydroxyl group—providing a versatile platform for the synthesis of sophisticated protein degraders.[7][8] This guide delves into the key features of **Azido-PEG5-alcohol**, presenting its technical specifications, outlining its application in PROTAC synthesis, and illustrating the underlying principles of its utility.

Core Features and Physicochemical Properties

Azido-PEG5-alcohol is a bifunctional molecule featuring a five-unit PEG chain, which provides a balance of flexibility and hydrophilicity.[3][9] This hydrophilicity is crucial for mitigating the poor solubility often associated with large, complex PROTAC molecules.[4][10] The molecule is

terminated with an azide group at one end and a primary alcohol (hydroxyl group) at the other. [7] These two functional groups are key to its versatility in PROTAC synthesis.

The terminal hydroxyl group serves as a convenient attachment point for derivatization, often reacting with an E3 ligase ligand.[7][8] The azide group provides a bioorthogonal handle for the subsequent conjugation of the POI ligand using highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][11][12] This modular approach allows for the rapid assembly of diverse PROTAC libraries.[6][13]

Quantitative Data Summary

The following table summarizes the key quantitative and physicochemical properties of **Azido-PEG5-alcohol**, compiled from various chemical suppliers.

Property	Value	Source(s)
CAS Number	86770-68-5	[8][14]
Molecular Formula	C10H21N3O5	[14]
Molecular Weight	263.29 g/mol	[14]
Appearance	Oil	[15]
Solubility	Water soluble, slightly soluble in chloroform and methanol	[8][15]
Refractive Index (n _{20/D})	1.465 - 1.469	[15]

Role in PROTAC Synthesis and Mechanism

The strategic incorporation of **Azido-PEG5-alcohol** into a PROTAC molecule is a multi-step process that leverages its dual functionality. The synthetic workflow typically begins with the conjugation of an E3 ligase ligand to the alcohol terminus, followed by the attachment of a POI-binding ligand to the azide terminus.

General Experimental Protocol: Two-Step PROTAC Synthesis

Step 1: Attachment of E3 Ligase Ligand to the Alcohol Terminus

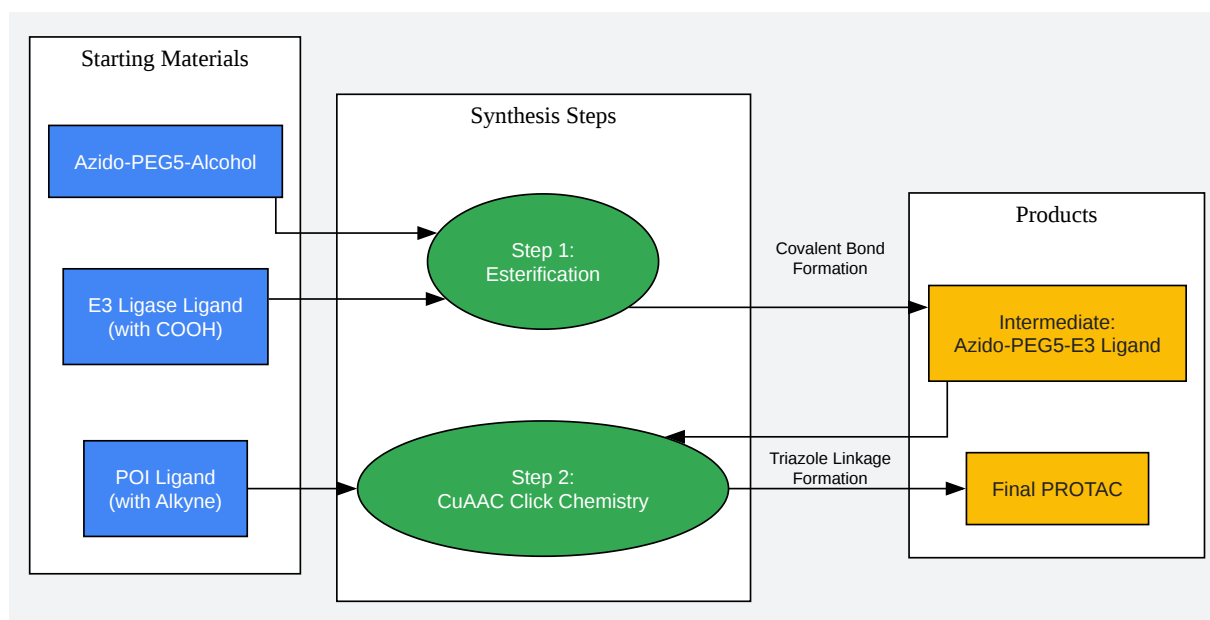
- **Activation of Ligand:** An E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) is activated. This can be achieved by converting the carboxylic acid to an activated ester (e.g., NHS ester) or by using standard peptide coupling reagents like HATU or HBTU in the presence of an amine base such as DIPEA.
- **Esterification/Etherification:** The activated E3 ligase ligand is then reacted with the terminal hydroxyl group of **Azido-PEG5-alcohol** in an appropriate anhydrous solvent (e.g., DMF or DCM). The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.
- **Purification:** The resulting intermediate, now an Azido-PEG5-E3 Ligase Ligand conjugate, is purified using column chromatography on silica gel to remove excess reagents and byproducts.

Step 2: "Click Chemistry" Conjugation of the POI Ligand

- **POI Ligand Preparation:** The ligand for the protein of interest (POI) must be functionalized with a terminal alkyne group.
- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** The Azido-PEG5-E3 Ligase Ligand conjugate from Step 1 is dissolved in a solvent system such as a mixture of t-butanol and water. The alkyne-functionalized POI ligand is added, followed by a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).^{[6][12]}
- **Reaction and Purification:** The reaction mixture is stirred at room temperature. Upon completion, the final PROTAC product is purified, typically by preparative reverse-phase HPLC, to yield the high-purity heterobifunctional molecule.^[16]

Visualizing the Workflow and Mechanism

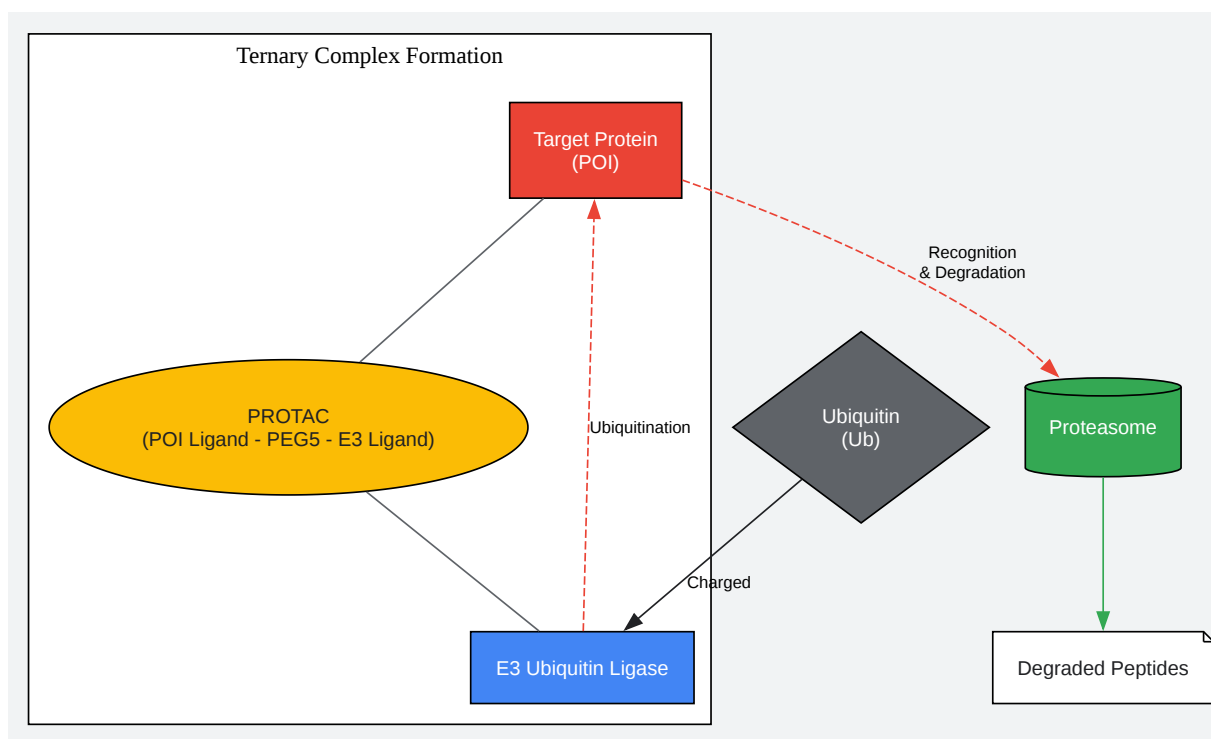
The following diagrams, generated using Graphviz, illustrate the synthetic strategy and the mechanism of action for a PROTAC synthesized using **Azido-PEG5-alcohol**.



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General synthetic workflow for PROTACs using **Azido-PEG5-alcohol**.

Once synthesized, the PROTAC orchestrates the degradation of the target protein. It acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.



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PROTAC mechanism of action leading to targeted protein degradation.

Conclusion

Azido-PEG5-alcohol is a powerful and versatile tool in the development of PROTACs. Its well-defined structure provides a hydrophilic spacer of optimal length to facilitate the formation of a stable ternary complex, a critical determinant of degradation efficiency.[3][5] The presence of orthogonal azide and alcohol functional groups enables a streamlined and modular synthetic approach, particularly through the use of robust click chemistry.[7][12] As researchers continue to push the boundaries of targeted protein degradation, the rational design of linkers remains a

central theme, and building blocks like **Azido-PEG5-alcohol** will continue to be indispensable for creating the next generation of potent and selective therapeutic agents.

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